Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
CAS No.: 874463-02-2
Cat. No.: VC4533070
Molecular Formula: C20H14BrNO5
Molecular Weight: 428.238
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874463-02-2 |
|---|---|
| Molecular Formula | C20H14BrNO5 |
| Molecular Weight | 428.238 |
| IUPAC Name | methyl 4-(7-bromo-2-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate |
| Standard InChI | InChI=1S/C20H14BrNO5/c1-22-16(10-3-5-11(6-4-10)20(25)26-2)15-17(23)13-9-12(21)7-8-14(13)27-18(15)19(22)24/h3-9,16H,1-2H3 |
| Standard InChI Key | IDZKNPOMXRYZNC-UHFFFAOYSA-N |
| SMILES | CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)C(=O)OC |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes may include:
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Halogenation: Introduction of the bromine atom.
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Alkylation: Addition of the methyl group.
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Esterification: Formation of the benzoate ester.
Reagents such as chlorinating or brominating agents, coupling agents (e.g., DCC or EDC), and solvents like dichloromethane or ethanol are commonly used under controlled conditions to optimize yields.
Biological Activities and Applications
Compounds with similar structures have shown potential in various biological activities, including anticancer, antimicrobial, and antioxidant effects. The presence of specific functional groups can enhance solubility and biological activity, making them candidates for further investigation in medicinal chemistry.
Research Findings and Data
While specific research findings on Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate are not available, related compounds have been studied for their pharmacological properties. These studies often involve interaction assays to understand the compound's binding affinity to biological targets.
Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 4-[6,7-dimethyl-3,9-dioxo-tetrahydrochromeno-pyrrol]benzoate | Dimethyl substitutions | Anticancer | Different substitution pattern on the chromene ring |
| Methyl 4-[6-chloro-tetrahydroquinoline]benzoate | Tetrahydroquinoline core | Antimicrobial | Chlorine substituent alters reactivity |
| Methyl 4-[6-methylpyridinyl]-dihydrochromene | Dihydrochromene derivative | Antioxidant | Lacks dioxo functionality |
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